molecular formula C10H10O3 B12434011 3,4-Dihydroxybenzalacetone

3,4-Dihydroxybenzalacetone

Cat. No.: B12434011
M. Wt: 178.18 g/mol
InChI Key: YIFZKRGUGKLILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxybenzalacetone is a polyphenolic compound with a dihydroxybenzene structure. It is isolated from fungi such as Phellinus obliguus and Phellinus linteus. This compound has garnered attention due to its potent antioxidative properties and its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzalacetone can be synthesized through the condensation of 3,4-dihydroxybenzaldehyde with acetone in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dihydroxybenzalacetone (DBL) is a catechol-containing phenylpropanoid derivative that has been investigated for various applications, including anti-aging, anti-melanogenesis, and bactericidal activities .

Scientific Research Applications

Anti-aging Effects:

  • Myocardial Alterations DBL has shown potential in preventing aging-induced myocardial alterations in a murine model of senescence (SAMP8). Treatment with DBL reduced oxidative DNA damage and increased oxygen radical antioxidant capacity (ORAC) . It also reduced cardiac fibrosis and cardiomyocyte apoptosis in SAMP8 mice .
  • Cardiomyocyte Protection DBL protects cardiomyocytes from aging-induced DNA damage. Treatment with DBL (10 mg/kg and 20 mg/kg) significantly reduced the tail DNA percentage, tail length, tail moment, and Olive moment in SAMP8 mice .
  • Inflammation Modulation DBL modulates myocardial inflammatory cytokines and cardiac remodeling gene expression .

Anti-Melanogenesis Effects:

  • Melanin Synthesis Inhibition DBL has been studied for its anti-melanogenesis effects in murine melanoma cells (B16F10) and human epidermal melanocytes . DBL reduces melanin content in melanocytes .
  • Tyrosinase Activity Reduction DBL can reduce tyrosinase activity in melanocytes .
  • Downregulation of Melanogenesis-Related Proteins DBL inhibits melanogenesis through cAMP/PKA, AKT/GSK3β, and MEK/ERK signaling pathways .

Antimicrobial Effects:

  • Bactericidal Activity DBL exhibits bactericidal activity against cyanobacteria Microcystis aeruginosa . DBL causes damage and significant lysis to M. aeruginosa cells . It also influences the transcription of genes in M. aeruginosa .

Other Potential Applications:

  • Antioxidant Properties DBL can scavenge free radicals and reactive oxygen species .
  • Anti-inflammatory Effects DBL attenuates lipopolysaccharide-induced inflammation in acute lung injury via down-regulation of MMP-2 and MMP-9 activities through suppressing ROS-mediated MAPK and PI3K/AKT signaling pathways .
  • Neuroprotective Potential DBL has demonstrated neuroprotective potential against Parkinson’s disease-related neurotoxin 6-hydroxydopamine in SH-SY5Y cells through the activation of the Nrf2/glutathione pathway .

Research Findings

  • DBL quinone, formed in the reaction, is extremely reactive and undergoes facile dimerization and trimerization reactions .
  • Plant phenolic compounds, including DBL, can act as antioxidants and reduce damage resulting from oxidative stress and inflammation .

The following table summarizes the effects of DBL on aging-mediated cardiac changes in SAMP8 mice :

ParameterEffect of DBL
Oxidative DNA DamageSignificantly Reduced
Oxygen Radical Antioxidant Capacity (ORAC)Increased
Cardiac FibrosisReduced
Cardiomyocyte ApoptosisDecreased

Mechanism of Action

3,4-Dihydroxybenzalacetone exerts its effects primarily through its antioxidative activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also inhibits the expression of melanin-related proteins such as tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2. This inhibition is mediated through the cyclic adenosine monophosphate/protein kinase A, v-akt murine thymoma viral oncogene homolog/glycogen synthase kinase 3 beta, and mitogen-activated protein kinase kinase/extracellular regulated protein kinase signaling pathways .

Comparison with Similar Compounds

Biological Activity

3,4-Dihydroxybenzalacetone (DBL) is a low-molecular-weight polyphenolic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

DBL is characterized by the presence of two hydroxyl groups and a ketone functional group, contributing to its reactivity and biological properties. Its molecular formula is C10H10O3, and it has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties.

Antioxidant Activity

DBL exhibits significant antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). Research indicates that it can protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging-related conditions .

Anti-inflammatory Effects

DBL has been shown to inhibit pro-inflammatory cytokines and signaling pathways. For instance, it reduces the expression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation in macrophages . This anti-inflammatory action is crucial for its potential use in treating chronic inflammatory diseases.

Neuroprotective Properties

In vitro studies have demonstrated that DBL protects neuronal cells against apoptosis induced by neurotoxins such as 6-hydroxydopamine. It activates the Nrf2 pathway, enhancing the cellular antioxidant defense system . Additionally, DBL has shown promise in preventing aging-induced myocardial changes in senescence-accelerated mouse models by reducing apoptosis markers like caspase-3 .

Antimicrobial Activity

DBL has demonstrated bactericidal activity against Microcystis aeruginosa, a harmful cyanobacterium. Studies reveal that DBL induces significant morphological changes and lysis in these cells, suggesting its potential as a biocontrol agent in aquatic environments .

Anti-melanogenic Effects

Research indicates that DBL inhibits melanin synthesis in melanocytes by reducing tyrosinase activity and affecting signaling pathways related to melanogenesis. This property could be beneficial in developing skin-whitening agents or treatments for hyperpigmentation .

Case Studies

  • Neuroprotection Against Aging : In a study involving senescence-accelerated mice (SAMP8), treatment with DBL significantly reduced cardiac fibrosis and apoptosis markers. The results indicated that DBL modulates the expression of genes involved in cardiac remodeling and inflammation, highlighting its therapeutic potential for age-related heart diseases .
  • Bactericidal Effects : A study purified DBL from Phellinus noxius and evaluated its effects on M. aeruginosa. The compound exhibited a half-maximal effective concentration (EC50) of 5 µg/mL, demonstrating potent antimicrobial activity that could be harnessed for ecological or therapeutic applications .

Data Summary

Biological Activity Mechanism Reference
AntioxidantScavenges ROS; activates Nrf2 pathway
Anti-inflammatoryInhibits cytokine expression (iNOS, IL-6)
NeuroprotectivePrevents apoptosis; reduces caspase-3 expression
AntimicrobialInduces lysis in M. aeruginosa
Anti-melanogenicReduces tyrosinase activity; affects melanogenesis pathways

Chemical Reactions Analysis

Oxidative Oligomerization

DBL undergoes oxidative transformations mediated by enzymatic or chemical agents, leading to cytotoxic quinonoid products:

  • Tyrosinase-Catalyzed Oxidation :
    DBL is oxidized by tyrosinase to form a highly reactive o-quinone intermediate (DBL quinone), which rapidly undergoes dimerization and trimerization via ionic Diels-Alder condensation (Figure 1) .

    • Key Products :

      • Dimer : Formed through head-to-tail coupling of two DBL quinone units.

      • Trimer : Generated via further cycloaddition of dimeric intermediates.

  • Periodate-Induced Oxidation :
    Sodium periodate (NaIO₄) accelerates DBL oxidation, producing similar oligomeric species. LC-MS analysis confirms products with m/z ratios corresponding to dimeric (356 Da) and trimeric (534 Da) forms .

Reaction Type Catalyst/Condition Products Implications
Oxidative dimerizationTyrosinase/NaIO₄DBL quinone dimer (C₂₀H₁₆O₆)Cytotoxicity, melanocyte damage
Oxidative trimerizationTyrosinase/NaIO₄DBL quinone trimer (C₃₀H₂₂O₉)Leukoderma induction

Radical Scavenging Activity

DBL’s catechol structure enables potent antioxidant properties:

  • DPPH Radical Scavenging :
    IC₅₀ = 11.28 μM, outperforming standard antioxidants like ascorbic acid .

  • Hydroxyl Radical Scavenging :
    IC₅₀ = 69.1 μM, attributed to electron donation from phenolic -OH groups .

Mechanism :
DBL+RadicalDBL+Stabilized Product\text{DBL}+\text{Radical}^\bullet \rightarrow \text{DBL}^\bullet +\text{Stabilized Product}

This reaction mitigates oxidative stress in biological systems .

Enzyme Interaction and Inhibition

DBL modulates melanogenesis-related enzymes via redox interactions:

  • Tyrosinase Inhibition :
    Binds to the active site of tyrosinase (Ki = 9.3 μM), suppressing melanin synthesis .

  • MITF Downregulation :
    Reduces microphthalmia-associated transcription factor (MITF) expression by 50% at 10 μM, disrupting melanosome maturation .

Target Enzyme Effect of DBL Concentration
TyrosinaseCompetitive inhibitionIC₅₀ = 9.3 μM
TRP-1/TRP-2Downregulation10 μM

Thermal and pH Stability

  • Thermal Degradation :
    Heating DBL at 100°C for 5 min abolishes its radical scavenging activity, indicating thermal lability .

  • pH Sensitivity :
    Stable under neutral conditions but undergoes hydrolysis in strongly acidic/basic environments.

Biological Implications of Reactions

  • Antimicrobial Activity :
    DBL (5 μg/mL) lyses Microcystis aeruginosa by disrupting cell walls and downregulating ftsZ (cell division) and psbA1 (photosynthesis) genes .

  • Cytotoxicity :
    Oligomeric DBL quinones deplete cellular thiols and generate ROS, leading to melanocyte apoptosis .

Q & A

Basic Research Questions

Q. How can 3,4-Dihydroxybenzalacetone (DBL) be identified and quantified in natural extracts?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with Photo Diode Array (PDA) detection is widely used. DBL elutes at ~16.0 min under standardized conditions, with quantification based on reference compound retention times and absorbance spectra. Relative concentrations in fungal extracts (e.g., Inonotus obliquus) can be determined using calibration curves .
  • Data Example : In Sanghuang extracts, DBL concentrations range from 48.6 ± 1.5 mg/mg extract, following protocatechuic acid and protocatechualdehyde .

Q. What are standard assays to evaluate DBL's antioxidant activity in cellular models?

  • Approach :

Intracellular ROS Scavenging : Use H₂O₂-treated PC12 or SH-SY5Y cells with fluorescent probes (e.g., DCFH-DA) to measure ROS reduction .

Glutathione (GSH) Synthesis : Quantify GSH levels via enzymatic recycling assays (e.g., DTNB) after DBL pretreatment .

DPPH/ABTS Radical Scavenging : Cell-free systems to assess direct antioxidant capacity, though DBL may show weaker activity here compared to cellular pathways .

Q. What are the primary natural sources of DBL, and how is it isolated?

  • Sources : DBL is a low molecular weight polyphenol predominantly isolated from Inonotus obliquus (Chaga mushroom) basidiocarps.
  • Extraction : Ethanol or methanol extraction followed by chromatographic purification (e.g., silica gel column, HPLC) .

Advanced Research Questions

Q. How does DBL activate the Nrf2/glutathione pathway to confer neuroprotection against Parkinson’s disease-related toxins?

  • Mechanism :

  • DBL promotes Nrf2 nuclear translocation, upregulating antioxidant genes (HMOX1, GCLM) and enhancing glutathione synthesis.
  • PI3K/Akt inhibitors block this effect, confirming the pathway’s role.
  • Experimental Validation : Use SH-SY5Y cells treated with 6-OHDA; measure Nrf2 localization (immunofluorescence), gene expression (qPCR), and GSH levels. Buthionine sulfoximine (BSO) negates protection, linking efficacy to glutathione .

Q. What experimental designs address contradictions in DBL’s antioxidant effects between cell-free and cellular systems?

  • Conflict : DBL shows minimal ROS scavenging in cell-free assays but significant protection in cellular models .
  • Resolution :

Compare direct ROS quenching (e.g., ESR spectroscopy) vs. indirect mechanisms (e.g., Nrf2 activation).

Use NAC (antioxidant) to isolate ER stress/autophagy pathways in neuroprotection .

Validate in vivo (e.g., SAMP8 mice) to confirm physiological relevance .

Q. How does DBL modulate ER stress and autophagy to precondition cells against neurotoxins?

  • Pathway :

  • DBL induces oxidized protein accumulation in the ER, triggering PERK-mediated UPR and LC3-II-dependent autophagy.
  • Key Experiments :
  • Treat SH-SY5Y cells with DBL; monitor ER stress markers (HSPA5, DDIT3) via qPCR/Western blot.
  • Inhibit autophagy (e.g., 3-MA) or ER stress (4-PBA) to abolish protection against 6-OHDA .

Q. What mechanisms underlie DBL’s anti-melanogenesis effects in B16F10 cells?

  • Findings :

  • DBL downregulates melanosome maturation (via tyrosinase inhibition) and transport (by reducing Rab27A expression).
  • Methodology :
  • Measure melanin content (spectrophotometry) and tyrosinase activity (L-DOPA assay).
  • Use siRNA knockdown to confirm Rab27A’s role in melanosome transport .

Q. How can researchers optimize DBL’s anti-inflammatory effects in acute lung injury models?

  • Strategy :

  • Target ROS-mediated MAPK and PI3K/AKT pathways.
  • Experimental Design :

Induce inflammation in RAW264.7 macrophages with LPS.

Assess MMP-2/9 activity (gel zymography) and cytokine levels (ELISA).

Validate with pathway-specific inhibitors (e.g., U0126 for ERK) .

Q. Emerging Research Directions

Q. Can DBL inhibit SARS-CoV-2 spike protein binding to ACE2/TMPRSS2?

  • Preliminary Data : DBL shows ACE2/TMPRSS2 inhibition in vitro without cytotoxicity.
  • Next Steps :

  • Perform pseudovirus entry assays in HEK293T-ACE2 cells.
  • Validate in animal models (e.g., K18-hACE2 mice) .

Q. What are the implications of DBL’s protection against blue light-induced retinal degeneration?

  • Model : Use in vivo retinal damage models (e.g., LED-exposed mice).
  • Metrics : Measure photoreceptor survival (histology) and oxidative markers (SOD, MDA levels) .

Q. Data Contradiction Analysis

Q. Why do studies report varying efficacy of DBL in different oxidative stress models?

  • Factors :
  • Cell type specificity (e.g., neuronal vs. non-neuronal).
  • Dose-dependent biphasic effects (e.g., low vs. high concentrations).
  • Temporal differences in stressor application (pre- vs. post-treatment).
  • Resolution : Conduct comparative studies with standardized protocols (e.g., ROS induction method, DBL dosing) .

Properties

IUPAC Name

4-(3,4-dihydroxyphenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZKRGUGKLILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.